molecular formula C15H14N2S2 B14675911 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline CAS No. 37592-39-5

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline

Cat. No.: B14675911
CAS No.: 37592-39-5
M. Wt: 286.4 g/mol
InChI Key: HMAKYYLDYIXVBO-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with N-ethylaniline in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds. These processes may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .

Chemical Reactions Analysis

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

The unique combination of the benzothiazole ring with the ethylaniline moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

37592-39-5

Molecular Formula

C15H14N2S2

Molecular Weight

286.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylaniline

InChI

InChI=1S/C15H14N2S2/c1-2-17(12-8-4-3-5-9-12)19-15-16-13-10-6-7-11-14(13)18-15/h3-11H,2H2,1H3

InChI Key

HMAKYYLDYIXVBO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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